molecular formula C14H17NO3 B8399078 4-(1-Acetyl-piperidin-3-yl)-benzoic acid

4-(1-Acetyl-piperidin-3-yl)-benzoic acid

Cat. No.: B8399078
M. Wt: 247.29 g/mol
InChI Key: ASBPUOQPGRQGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Acetyl-piperidin-3-yl)-benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a 1-acetyl-piperidin-3-yl group.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(1-acetylpiperidin-3-yl)benzoic acid

InChI

InChI=1S/C14H17NO3/c1-10(16)15-8-2-3-13(9-15)11-4-6-12(7-5-11)14(17)18/h4-7,13H,2-3,8-9H2,1H3,(H,17,18)

InChI Key

ASBPUOQPGRQGOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Natural Sources ()

Compounds isolated from Delphinium brunonianum (囊距翠雀花) include benzoic acid derivatives with diverse substituents (Table 1). For example:

  • Compound 1: Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester
  • Compound 3: Benzoic acid 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methyl ester
Feature 4-(1-Acetyl-piperidin-3-yl)-benzoic Acid Natural Benzoic Acid Derivatives ()
Core Structure Benzoic acid Benzoic acid with amino, hydroxy, or ester groups
Substituents 1-Acetyl-piperidin-3-yl Methoxy, methyl-dioxobutyl, dimethoxybenzoyl
Source Synthetic Natural (plant-derived)
Potential Bioactivity Unreported Antimicrobial, antioxidant (inferred from analogs)

Key Insight: The acetyl-piperidin group in the target compound confers distinct steric and electronic properties compared to the methoxy or amino-substituted natural derivatives, which may alter metabolic stability or target selectivity .

Hydroxybenzoic Acid Derivatives ()

Hydroxybenzoic acids (e.g., 3,4-dihydroxybenzoic acid) exhibit antioxidant activity due to phenolic hydroxyl groups. In contrast, this compound lacks hydroxyl substituents but includes a basic piperidine ring, which may modulate solubility or interactions with biological targets (Table 3).

Feature This compound 3,4-Dihydroxybenzoic Acid
Functional Groups Acetyl-piperidin, carboxylic acid Phenolic hydroxyl, carboxylic acid
Antioxidant Capacity Likely low High (radical scavenging)
Applications Drug synthesis, enzyme inhibition Food preservation, nutraceuticals

Key Insight: The absence of hydroxyl groups in the target compound limits antioxidant utility but may enhance stability under physiological conditions compared to polyphenolic analogs .

Research Implications and Data Gaps

Comparative studies with analogs highlight:

  • Toxicity : Likely lower than benzyl-substituted piperidines ().
  • Lipophilicity : Intermediate between hydroxybenzoic acids and propoxyacetyl derivatives.
  • Synthetic Utility : Versatility in modifying the acetyl or piperidine groups for target-specific optimization.

Recommendation : Further studies should evaluate its pharmacokinetic profile and biological targets, leveraging insights from structurally related compounds.

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